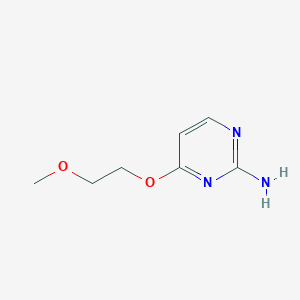
3-(2,4-Difluorophenyl)cyclobutan-1-one
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)cyclobutan-1-one is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(2,4-Difluorophenyl)cyclobutan-1-one is 1S/C10H8F2O/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(2,4-Difluorophenyl)cyclobutan-1-one is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Photochemical Dimerization
Cyclobutane derivatives, including fluorinated compounds, exhibit unique behavior under photochemical conditions. For instance, the photochemical dimerization of a fluorinated dibenzylideneacetone demonstrates the potential of cyclobutane derivatives in photochemical reactions, which could be relevant for the study of "3-(2,4-Difluorophenyl)cyclobutan-1-one" (Schwarzer & Weber, 2014).
Deracemization and Chiral Recognition
The effective deracemization of cyclobutane derivatives through the application of resolving agents, followed by enantioselective oxidation, underscores their importance in synthesizing chiral compounds, which could extend to the manipulation of "3-(2,4-Difluorophenyl)cyclobutan-1-one" for chiral recognition purposes (Siedlecka & Turowska-Tyrk, 2011).
Intermediates in Organic Synthesis
Cyclobutyl derivatives serve as intermediates in the synthesis of complex organic molecules, such as chromenes, highlighting their utility in synthetic organic chemistry which may include the synthesis pathways involving "3-(2,4-Difluorophenyl)cyclobutan-1-one" (Bernard et al., 2004).
Nonpeptidic Small Molecule Agonists
In medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists for specific receptors, indicating the potential pharmacological applications of cyclobutane compounds, including "3-(2,4-Difluorophenyl)cyclobutan-1-one" in drug discovery (Liu et al., 2012).
Catalysis and Chemical Transformations
Research on cyclobutane derivatives also includes their roles in catalytic processes and chemical transformations, such as the Rhodium-catalyzed addition and ring-opening reactions, which could be relevant for "3-(2,4-Difluorophenyl)cyclobutan-1-one" in facilitating specific synthetic routes (Matsuda, Makino, & Murakami, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(2,4-difluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKQHIXLSVHVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260161-42-9 | |
| Record name | 3-(2,4-difluorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)
![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)
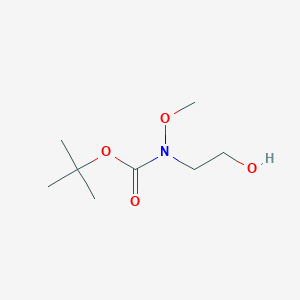
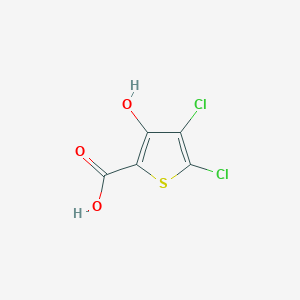
![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
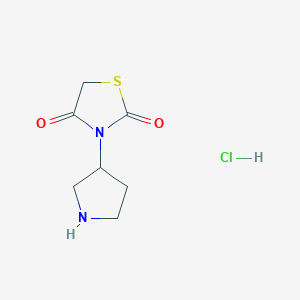
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
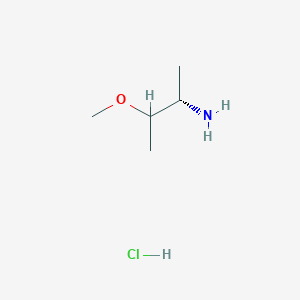
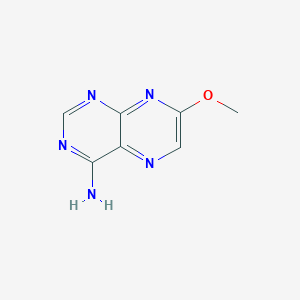

![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)
